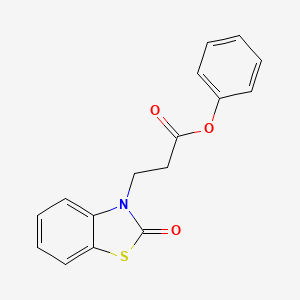

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

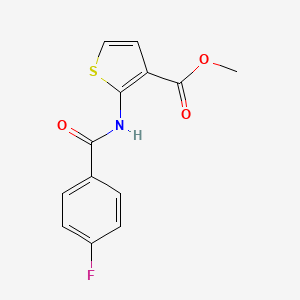

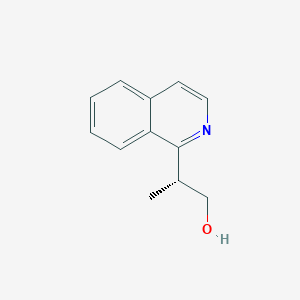

The compound “3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a phenyl ester group. The benzothiazole ring is a heterocyclic compound, and the phenyl ester group is a common functional group in organic chemistry .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The benzothiazole ring might undergo electrophilic substitution reactions, while the ester group might undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability .Applications De Recherche Scientifique

Synthesis and Characterization

The compound and its derivatives are primarily synthesized for their potential applications in various fields, including anti-inflammatory, pH sensing, tribology, and fluorescence studies. For instance, the synthesis and anti-inflammatory activity of imidazo[2,1-b]benzothiazoles derivatives showcase weak to no activity in certain assays, but significant inhibition in others, emphasizing the nuanced biological activity of these compounds (El-Shorbagi et al., 1989). Another study highlights the development of a benzothiazole-based AIEgen for physiological pH sensing, underlining its utility in detecting pH fluctuations in biological and environmental samples with high sensitivity (Li et al., 2018).

Applications in Material Science and Tribology

Benzothiazole derivatives have been explored for their tribological properties, such as the study on a highly hydrolytically stable phenylboronic acid ester containing benzothiazolyl, indicating its potential as a lubricant additive with excellent hydrolytic stability and comprehensive tribological properties (Li et al., 2014).

Biochemical and Pharmacological Research

Numerous studies have synthesized and evaluated the anti-inflammatory and anticancer activities of benzothiazole derivatives. For instance, thiazolo[3,2-a]pyrimidine derivatives were synthesized and showed moderate anti-inflammatory activity in specific assays (Tozkoparan et al., 1999). Additionally, certain derivatives exhibited moderate in vitro anticancer activity, showcasing the therapeutic potential of benzothiazole-related compounds (Song et al., 2005).

Novel Synthetic Pathways and Mechanistic Studies

Research has also focused on developing novel synthetic methods and understanding the mechanisms underlying the reactivity and selectivity of these compounds. For example, the study of 4-thiazolidinone derivatives as MMP inhibitors highlights their potential in tissue damage and wound healing, with one derivative showing significant inhibitory action at the nanomolar level (Incerti et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZQPFPZGFFELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2647074.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)

![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)

![N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647089.png)

![5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2647091.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2647094.png)